4-Benzoyl-3-hydroxy-1-oxa-7,9-diaza-spiro[4.5]dec-3-ene-2,6,8,10-tetraone
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Overview
Description
4-BENZOYL-3-HYDROXY-1-OXA-7,9-DIAZASPIRO[45]DEC-3-ENE-2,6,8,10-TETRAONE is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZOYL-3-HYDROXY-1-OXA-7,9-DIAZASPIRO[4.5]DEC-3-ENE-2,6,8,10-TETRAONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the spirocyclic core. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced monitoring systems helps maintain consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
4-BENZOYL-3-HYDROXY-1-OXA-7,9-DIAZASPIRO[4.5]DEC-3-ENE-2,6,8,10-TETRAONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzoyl group can be reduced to a hydroxyl group under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often employed.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
4-BENZOYL-3-HYDROXY-1-OXA-7,9-DIAZASPIRO[4.5]DEC-3-ENE-2,6,8,10-TETRAONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-BENZOYL-3-HYDROXY-1-OXA-7,9-DIAZASPIRO[4.5]DEC-3-ENE-2,6,8,10-TETRAONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-BENZOYL-3-HYDROXY-1-OXA-7,9-DIAZASPIRO[4.5]DEC-3-ENE-2,6,8,10-TETRONE
- 4-BENZOYL-3-HYDROXY-1-OXA-7,9-DIAZASPIRO[4.5]DEC-3-ENE-2,6,8,10-TETRONE
Uniqueness
Compared to similar compounds, 4-BENZOYL-3-HYDROXY-1-OXA-7,9-DIAZASPIRO[45]DEC-3-ENE-2,6,8,10-TETRAONE stands out due to its spirocyclic structure and the presence of both benzoyl and hydroxy groups
Properties
Molecular Formula |
C14H8N2O7 |
---|---|
Molecular Weight |
316.22 g/mol |
IUPAC Name |
(4E)-4-[hydroxy(phenyl)methylidene]-1-oxa-7,9-diazaspiro[4.5]decane-2,3,6,8,10-pentone |
InChI |
InChI=1S/C14H8N2O7/c17-8(6-4-2-1-3-5-6)7-9(18)10(19)23-14(7)11(20)15-13(22)16-12(14)21/h1-5,17H,(H2,15,16,20,21,22)/b8-7- |
InChI Key |
ZYQVQBUBEVQFCT-FPLPWBNLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/2\C(=O)C(=O)OC23C(=O)NC(=O)NC3=O)/O |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C(=O)C(=O)OC23C(=O)NC(=O)NC3=O)O |
Origin of Product |
United States |
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